Ethanamine, N-triphenylphosphoranylidene-
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Overview
Description
Ethanamine, N-triphenylphosphoranylidene- is an organic compound with the molecular formula C20H20NP and a molecular weight of 305.3533 g/mol . It is characterized by the presence of a triphenylphosphoranylidene group attached to an ethanamine moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanamine, N-triphenylphosphoranylidene- can be synthesized through the reaction of triphenylphosphine with an appropriate ethanamine derivative under controlled conditions. The reaction typically involves the use of a base to deprotonate the ethanamine, followed by the addition of triphenylphosphine to form the desired product .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N-triphenylphosphoranylidene- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of Ethanamine, N-triphenylphosphoranylidene- include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of Ethanamine, N-triphenylphosphoranylidene- depend on the specific reaction type. For example, oxidation reactions yield phosphine oxides, while substitution reactions produce a variety of substituted phosphine derivatives .
Scientific Research Applications
Ethanamine, N-triphenylphosphoranylidene- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanamine, N-triphenylphosphoranylidene- involves its interaction with various molecular targets and pathways. The triphenylphosphoranylidene group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical transformations, making it valuable in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethanamine, N-triphenylphosphoranylidene- include:
Triphenylphosphine: A widely used reagent in organic synthesis.
Triphenylphosphine oxide: A common oxidation product of triphenylphosphine.
Triphenylphosphoranylidene derivatives: Various derivatives with different substituents on the phosphoranylidene group.
Uniqueness
Ethanamine, N-triphenylphosphoranylidene- is unique due to its specific combination of an ethanamine moiety with a triphenylphosphoranylidene group. This structural feature imparts distinct reactivity and properties, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
47182-04-7 |
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Molecular Formula |
C20H20NP |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
ethylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C20H20NP/c1-2-21-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |
InChI Key |
HDISZNSQGZXVLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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